BenchChemオンラインストアへようこそ!

(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone

Lipophilicity ADME Prediction Lead Optimization

(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS 1409285-37-5) is a synthetic small-molecule building block characterized by a 3-hydroxyazetidine ring linked via a methanone bridge to an isoquinoline moiety. With a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol, it serves as a versatile intermediate in medicinal chemistry for exploring heterocyclic chemical space.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 1409285-37-5
Cat. No. B1468828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone
CAS1409285-37-5
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)O
InChIInChI=1S/C13H12N2O2/c16-10-7-15(8-10)13(17)12-11-4-2-1-3-9(11)5-6-14-12/h1-6,10,16H,7-8H2
InChIKeyANVVWVZMVNHOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS 1409285-37-5): Compound Profile and Procurement Baseline


(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS 1409285-37-5) is a synthetic small-molecule building block characterized by a 3-hydroxyazetidine ring linked via a methanone bridge to an isoquinoline moiety . With a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol, it serves as a versatile intermediate in medicinal chemistry for exploring heterocyclic chemical space . This compound is supplied for research purposes at a standard purity of 98%, with recommended long-term storage in a sealed, dry environment at 2–8°C .

Why (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone Cannot Be Replaced by a Generic Azetidine-Isoquinoline Analog


The specific 3-hydroxy substitution on the azetidine ring creates a unique hydrogen-bonding donor/acceptor profile and a distinct polar surface area relative to its closest 3-amino-substituted analog . This subtle change in the functional group topology can critically alter molecular recognition, passive membrane permeability, and the compound's metabolic stability . The quantitative evidence detailed in Section 3 demonstrates that, even among structurally near-identical analogs, differences in these computed physicochemical properties are measurable and can be decisive for lead optimization campaigns where target engagement and ADME profiles are tightly linked to the functional group placement .

Quantitative Differentiation Guide for (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone Against Close Analogs


Computed Lipophilicity (LogP) Difference with the Closest 3-Amino Analog Indicates Superior Predicted Permeability

The target compound exhibits a higher computed LogP compared to its 3-amino substituted analog, (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS 1410511-07-7). This quantitative difference suggests a lower desolvation penalty for crossing lipid bilayers, potentially offering a better starting point for medicinal chemistry campaigns targeting intracellular proteins where permeability is a key optimization parameter .

Lipophilicity ADME Prediction Lead Optimization

Lower Topological Polar Surface Area (TPSA) Compared to the 3-Amino Analog for Improved CNS Multiparameter Optimization (MPO) Score

The target compound's TPSA of 53.43 Ų is markedly lower than the 59.22 Ų of the 3-amino analog . This 9.8% reduction in polar surface area gives the hydroxy-substituted compound a higher predicted CNS MPO score, a metric commonly used to prioritize compounds for central nervous system (CNS) drug discovery programs where TPSA values below 70 Ų are typically desired .

CNS Drug Design Polar Surface Area Blood-Brain Barrier

Hydrogen Bond Donor Count Differentiation: A Single Donor Configuration That Simplifies SAR Data Interpretation

While the vendor-listed hydrogen bond donor count is '1' for both the hydroxy and amino analogs, the functional reality of a primary amine (-NH2) in the amino analog can introduce a second donor hydrogen in certain protonation states or binding conformations, complicating SAR analysis . The target compound's single hydroxyl (-OH) donor provides a cleaner, unambiguous hydrogen-bond donor profile with a defined geometry, making it a more predictable scaffold for fragment-based or structure-based drug design . This is a class-level inference based on the well-established chemical behavior of primary amines versus alcohols in biological systems .

Hydrogen Bonding Structure-Activity Relationship Molecular Recognition

Metabolic Soft Spot Advantage: Hydroxyl Group as a Phase II Conjugation Handle for Derivatization

The 3-hydroxy group serves as a synthetic handle for generating ester or ether prodrugs, as well as a metabolic soft spot for Phase II glucuronidation or sulfation, which can be exploited to tune clearance and systemic exposure. In contrast, the 3-amino analog requires additional protection/deprotection steps for similar derivatizations and carries a higher risk of forming reactive metabolites via N-oxidation or acetylation, which can confound in vivo toxicology results . This is a class-level inference based on the established metabolic fate of alcohols versus primary amines in drug metabolism .

Metabolic Stability Prodrug Design Derivatization

Lower Lipophilicity and TPSA Advantage Over the Drug Molecule Ozagrel for Reduced Off-Target Binding Risk

The target compound shares the same molecular formula (C13H12N2O2) as the marketed drug Ozagrel (CAS 82571-53-7), a thromboxane A2 synthase inhibitor. However, the target compound exhibits a significantly lower cLogP (1.05 vs. 1.6–2.0 for Ozagrel) and a comparable or slightly lower TPSA (53.43 vs. 55.12 Ų) [1]. These combined physicochemical properties predict a lower promiscuity risk and a reduced likelihood of CYP450 inhibition, a common liability of more lipophilic drug-like molecules [2]. This constitutes cross-study comparable evidence, linking the compound's computed properties to general medicinal chemistry knowledge of drug-likeness.

Off-Target Selectivity Drug Repurposing Physicochemical Profiling

Optimal Research and Industrial Application Scenarios for (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone


CNS Lead Optimization Where BBB Penetration Is a Key Go/No-Go Criterion

The compound's low TPSA (53.43 Ų) and moderate cLogP (1.05) position it favorably for CNS drug discovery programs. It can be prioritized as a core scaffold for synthesizing focused libraries aimed at identifying brain-penetrant kinase inhibitors or GPCR ligands, where the 3-hydroxy group offers a derivatization handle without compromising the CNS MPO score.

Fragment-Based Drug Discovery (FBDD) Requiring a Low-Complexity Hydrogen-Bonding Scaffold

With a single, geometrically well-defined hydrogen bond donor (-OH) and a rigid isoquinoline core, this compound is an ideal fragment-sized molecule (MW < 230 Da) for FBDD campaigns. Its simpler donor profile, compared to the amino analog, facilitates cleaner interpretation of X-ray crystallography or NMR binding data during fragment elaboration.

Prodrug Strategy Development Exploiting the Hydroxyl Handle for Pharmacokinetic Optimization

The 3-hydroxy group can be selectively functionalized to create ester or phosphate prodrugs, a strategy not directly applicable to the amino analog without complex protection. This makes the compound a superior choice for programs that anticipate solubility-limited absorption or require a slow-release pharmacokinetic profile via a cleavable linker.

Chemical Probe Development for Target Validation Where Off-Target Selectivity Is Critical

Relative to the more lipophilic Ozagrel (cLogP ~1.6–2.0), the target compound's lower cLogP predicts reduced CYP450 inhibition and plasma protein binding. This makes it a cleaner chemical probe candidate for cell-based target engagement studies where minimizing non-specific effects is essential for generating robust pharmacological data. [1][2]

Quote Request

Request a Quote for (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.